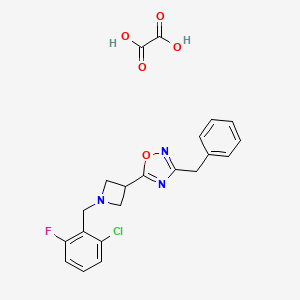

3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Alpha-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Research on related compounds has demonstrated their potential in inhibiting α-glucosidase, a key enzyme in carbohydrate digestion, suggesting possible applications in diabetes management. Additionally, these compounds have shown antimicrobial and antioxidant properties, indicating their usefulness in infection control and oxidative stress reduction Menteşe, Ülker, & Kahveci, 2015.

Pharmacological Properties

Compounds with similar structural features have been evaluated for various pharmacological properties, including anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. This highlights the potential for these compounds in therapeutic applications across different medical conditions Gurupadayya, Gopal, Padmashali, & Manohara, 2008.

Pesticidal Activities

In the agricultural sector, some oxadiazole derivatives have shown promise as pesticides, with insecticidal and fungicidal activities against various pests and fungi. This suggests the potential use of 3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate in crop protection Liu, Wen, Cheng, Xu, & Wu, 2021.

Antimicrobial Screening

Similar oxadiazole compounds have been screened for antimicrobial activities against various bacterial and fungal strains. Their effectiveness in inhibiting the growth of these microbes points towards their potential application in treating infections Desai & Dodiya, 2014.

Inhibitory Activity on Xanthine Oxidase

Oxadiazoles have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This could have implications in the treatment of gout or other conditions associated with excessive uric acid production Qi, You, Wang, & Zhang, 2015.

Potential Anticancer Agents

Research on analogs of oxadiazole has shown their potential as anticancer agents, indicating the possible use of this compound in cancer therapy Penthala, Reddy Yerramreddy, & Crooks, 2011.

Anti-HIV Agents

Derivatives of oxadiazole have shown efficacy as anti-HIV agents, suggesting the potential for this compound in HIV treatment Parizadeh, Alipour, Soleymani, Zabihollahi, Aghasadeghi, Hajimahdi, & Zarghi, 2018.

Eigenschaften

IUPAC Name |

3-benzyl-5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O.C2H2O4/c20-16-7-4-8-17(21)15(16)12-24-10-14(11-24)19-22-18(23-25-19)9-13-5-2-1-3-6-13;3-1(4)2(5)6/h1-8,14H,9-12H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBWVTFMFFIUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)

![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)

![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)